

Application Notes and Protocols for the Synthesis of Methyl 3-acetylbenzoate

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Compound of Interest

Compound Name: 3-Acetylbenzoic acid

Cat. No.: B181652

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-acetylbenzoate via the Fischer esterification of **3-acetylbenzoic acid** with methanol, utilizing sulfuric acid as a catalyst. The procedure covers the reaction setup, workup, and purification of the final product. Additionally, this document includes a summary of quantitative data and characterization of the product.

Introduction

Methyl 3-acetylbenzoate is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other complex organic molecules. The presence of both an ester and a ketone functional group allows for a wide range of subsequent chemical transformations. The synthesis described herein is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is widely used due to its simplicity and generally high yields.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of methyl 3-acetylbenzoate.

Parameter	3-Acetylbenzoic Acid	Methanol	Sulfuric Acid (conc.)	Methyl 3-acetylbenzoate
Molecular Formula	C ₉ H ₈ O ₃	CH ₄ O	H ₂ SO ₄	C ₁₀ H ₁₀ O ₃
Molar Mass (g/mol)	164.16	32.04	98.08	178.18
Amount (g)	8.21	50	~2	
Amount (mol)	0.05	~1.25	~0.02	
Volume (mL)	-	63	1	
Density (g/mL)	-	0.792	1.84	
Purity	>98%	Reagent Grade	98%	>95%
Theoretical Yield (g)	-	-	-	8.91
Typical Actual Yield	-	-	-	7.5 - 8.5 g (84-95%)

Experimental Protocol

Materials and Equipment

- 3-Acetylbenzoic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Dichloromethane
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate
- 100 mL round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel (250 mL)
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Standard laboratory glassware

Procedure

- Reaction Setup:
 - To a 100 mL round-bottom flask, add 8.21 g (0.05 mol) of **3-acetylbenzoic acid** and 63 mL (~1.25 mol) of anhydrous methanol.
 - Stir the mixture until the **3-acetylbenzoic acid** is fully dissolved.
 - Carefully add 1.0 mL of concentrated sulfuric acid to the solution while stirring.
- Reflux:
 - Attach a reflux condenser to the flask and place it in a heating mantle.
 - Heat the mixture to reflux (approximately 65-70°C) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Transfer the cooled solution to a 250 mL separatory funnel containing 100 mL of water.

- Rinse the reaction flask with 50 mL of dichloromethane and add this to the separatory funnel.
- Shake the funnel vigorously, venting frequently to release any pressure.
- Allow the layers to separate and drain the lower organic (dichloromethane) layer into a clean flask.
- Extract the aqueous layer with another 25 mL of dichloromethane.
- Combine the organic layers.
- Neutralization and Washing:
 - Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.
 - Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Isolation of Product:
 - Filter the solution to remove the drying agent.
 - Remove the dichloromethane solvent using a rotary evaporator to yield the crude methyl 3-acetylbenzoate.
- Purification (Optional):
 - If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

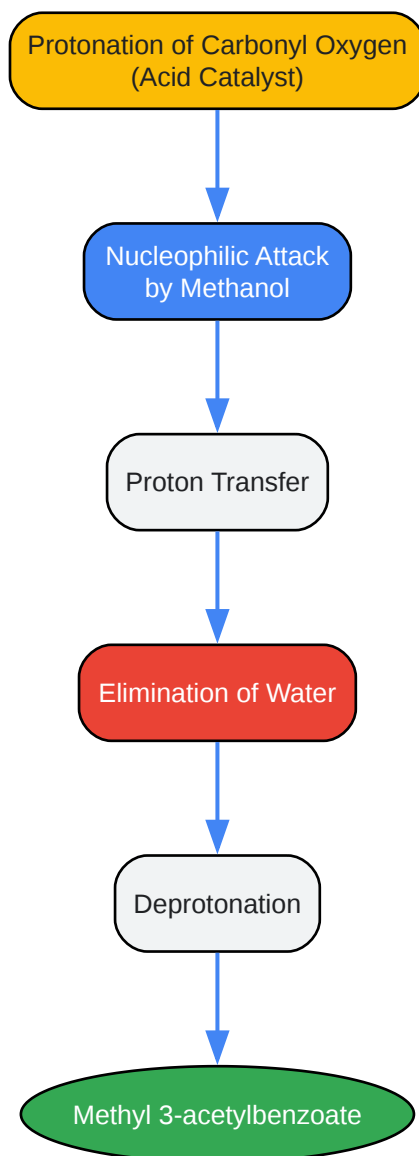
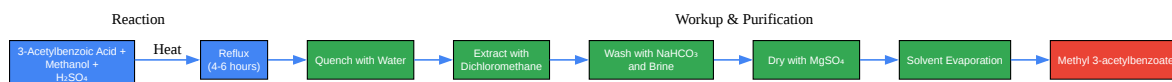
Characterization Data for Methyl 3-acetylbenzoate

- Appearance: White to yellow solid.
- CAS Number: 21860-07-1.[\[1\]](#)

- Molecular Formula: $C_{10}H_{10}O_3$.[\[1\]](#)
- Molecular Weight: 178.18 g/mol .[\[1\]](#)
- Purity: $\geq 95\%$.[\[1\]](#)
- 1H NMR ($CDCl_3$): Chemical shifts (δ) at approximately 8.55 (s, 1H), 8.20 (d, 1H), 8.10 (d, 1H), 7.50 (t, 1H), 3.95 (s, 3H, $-OCH_3$), 2.65 (s, 3H, $-COCH_3$) ppm.
- ^{13}C NMR ($CDCl_3$): Chemical shifts (δ) at approximately 197.5, 166.0, 137.5, 134.0, 132.5, 130.0, 129.0, 128.5, 52.5, 26.5 ppm.
- IR (KBr, cm^{-1}): Characteristic peaks around 1720 (C=O, ester), 1685 (C=O, ketone), 1290 (C-O, ester).

Visualizations

Experimental Workflow



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References

- 1. chemscene.com [chemscene.com]
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